molecular formula C13H17NO2 B1340062 Benzyl piperidine-3-carboxylate CAS No. 97231-90-8

Benzyl piperidine-3-carboxylate

Cat. No. B1340062
CAS RN: 97231-90-8
M. Wt: 219.28 g/mol
InChI Key: DMFIILJDODEYHQ-UHFFFAOYSA-N
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Description

Benzyl piperidine-3-carboxylate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors .
    • The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
  • Synthesis of Piperidine Derivatives

    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
  • Anticancer Agents

    • Piperidine derivatives are used in over twenty drug classes, including anticancer agents .
    • They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread .
  • Alzheimer’s Disease Therapy

    • Piperidine derivatives are also used in drugs for Alzheimer’s disease therapy .
    • The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
  • Antibiotics

    • Piperidine derivatives are used in the production of antibiotics .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Analgesics

    • Piperidine derivatives are used in the production of analgesics .
    • They represent one of the most important synthetic medicinal blocks for drugs construction .
  • Antipsychotics

    • Piperidine derivatives are used in the production of antipsychotics .
    • They represent one of the most important synthetic medicinal blocks for drugs construction .
  • Antioxidants

    • Piperidine derivatives are used in the production of antioxidants .
    • They play a significant role in the pharmaceutical industry, and their synthesis has long been widespread .
  • Synthesis of Chromeno [3,4- c ]pyridin-5-ones

    • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride was used in the synthesis of chromeno [3,4- c ]pyridin-5-ones .
    • It was used as a building block for the syntheses of receptor agonists and antagonists .
  • Synthesis of Polyfunctional Piperidines

    • Piperidine derivatives are used in the synthesis of polyfunctional piperidines .
    • They are among the most important synthetic fragments for designing drugs .
  • Infectious and Parasitic Diseases

    • Piperidine derivatives are used in the treatment of infectious and parasitic diseases .
    • They are a common structure in pharmaceuticals .
  • Neuropathic Pain

    • Piperidine derivatives are used in the treatment of neuropathic pain .
    • They are a common structure in pharmaceuticals .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

benzyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIILJDODEYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540226
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl piperidine-3-carboxylate

CAS RN

97231-90-8
Record name Benzyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (43 mL, 558 mmol) was added to benzyl 1-(tert-butoxycarbonyl)nipecotate (7.11 g, 22.3 mmol) in dichloromethane (20 mL). The mixture was stirred for 3 hours. Subsequently, the reaction mixture was concentrated and water was added to the residue, followed by addition of 1 mol/L aqueous sodium hydroxide solution to make the mixture basic. The mixture was then extracted with ethyl acetate. The organic layer washed with brine and was dried over sodium sulfate. The solvent was evaporated to give 5.97 g (quant.) of the desired compound as a yellow oil.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Semina - 2016 - biblio.ugent.be
The discovery of non-proteinogenic amino acids among natural products has significantly increased interest in this class of compounds as they may possess interesting biological …
Number of citations: 0 biblio.ugent.be
T Liu, J Jin, Y Chen, Q Xi, J Hu, W Jia, X Chen, Y Li… - Bioorganic …, 2019 - Elsevier
Agonism of S1P 1 receptor has been proven to be responsible for peripheral blood lymphopenia and elicts the identification of various S1P 1 modulators. In this paper we described a …
Number of citations: 3 www.sciencedirect.com
J Yu, L Luo, T Hu, Y Cui, X Sun, W Gou, W Hou… - European Journal of …, 2022 - Elsevier
The poly (ADP-ribose) polymerase (PARP) inhibitors play a crucial role in cancer therapy. However, most approved PARP inhibitors have lower selectivity to PARP-1 than to PARP-2, so …
Number of citations: 15 www.sciencedirect.com

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